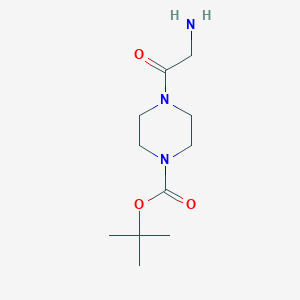![molecular formula C13H14N4O3 B1518905 3-Cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate d'éthyle CAS No. 1111447-30-3](/img/structure/B1518905.png)
3-Cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antitumorales
Ce composé a montré des promesses dans le domaine de l'oncologie. Les dérivés de la pyrazolo[1,5-a]pyrimidine sont connus pour leurs propriétés antitumorales . Ils peuvent agir comme un échafaudage antitumoral, conduisant potentiellement au développement de nouvelles thérapies contre le cancer. Le motif structural de ce composé permet une grande versatilité synthétique, ce qui est crucial pour la découverte et la conception de médicaments.
Inhibition enzymatique
Le noyau pyrazolo[1,5-a]pyrimidine est exploré pour son activité inhibitrice enzymatique . Cette activité est essentielle au développement de médicaments capables de moduler la fonction enzymatique, ce qui est un aspect clé du traitement de diverses maladies, notamment les troubles métaboliques et certains types de cancer.
Recherche en protéomique
Le 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate d'éthyle est utilisé dans la recherche en protéomique . La protéomique implique l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé pour modifier les protéines ou pour étudier les interactions et la dynamique des protéines.
Agents neuroprotecteurs
Des composés ayant la structure pyrazolo[1,5-a]pyrimidine ont été développés en tant qu'agents neuroprotecteurs/anti-neuroinflammatoires . Ces agents sont cruciaux dans le traitement des maladies neurodégénératives en protégeant l'intégrité neuronale et en réduisant l'inflammation dans le système nerveux.
Imagerie par fluorescence
Les dérivés de la pyrazolo[1,5-a]pyrimidine présentent des propriétés de fluorescence, ce qui les rend utiles pour les applications d'imagerie . Ils peuvent être utilisés comme biomarqueurs pour divers types de cellules, y compris les cellules cancéreuses, en raison de leurs rendements quantiques élevés et de leur excellente photostabilité.
Développement de la méthodologie synthétique
Le composé sert d'intermédiaire clé dans le développement de nouvelles méthodologies synthétiques . Sa complexité structurale permet aux chimistes d'explorer de nouvelles transformations synthétiques, ce qui peut conduire à la création de molécules diverses et fonctionnellement riches.
Science des matériaux
En raison de ses propriétés photophysiques significatives, ce composé a attiré l'attention dans la science des matériaux . Il peut être incorporé dans des matériaux pour conférer ou améliorer des propriétés souhaitables, telles que la fluorescence ou la stabilité dans des conditions spécifiques.
Conception et découverte de médicaments
Le noyau pyrazolo[1,5-a]pyrimidine est un échafaudage privilégié dans la conception de médicaments en raison de sa capacité à subir des modifications structurelles . Cette adaptabilité est essentielle à la conception rationnelle de médicaments présentant des profils pharmacologiques optimisés.
Mécanisme D'action
Target of Action
Pyrimidine derivatives, like “Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate”, often target protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .
Result of Action
Inhibition of protein kinases can disrupt cell growth and proliferation, potentially leading to cell death .
Propriétés
IUPAC Name |
ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-2-20-13(19)11-9(4-3-5-18)7-15-12-10(6-14)8-16-17(11)12/h7-8,18H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOCHIUEUYGKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC2=C(C=NN12)C#N)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)
![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)


![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)

![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)


